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Compound Name: Tetraallyltin

Cat. No.: B1360086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of tetraallyltin as an efficient

allylating agent in palladium-catalyzed Stille cross-coupling reactions. This methodology is

valuable for the synthesis of a wide range of allyl-substituted aromatic and heteroaromatic

compounds, which are important building blocks in medicinal chemistry and materials science.

Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of

carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction of an organotin compound

with an organic halide or pseudohalide.[1] Organotin reagents are known for their stability to air

and moisture, and their tolerance of a wide variety of functional groups, making the Stille

reaction a broadly applicable synthetic tool.[2]

Tetraallyltin offers a highly atom-economical approach to allylation, with the potential to

transfer all four allyl groups to a suitable electrophile. The use of allyl-tin reagents in Stille

couplings can often be performed under milder conditions compared to other organotin

reagents due to the efficient interaction of the allyl group with the palladium catalyst.[3]

Reaction Mechanism and Signaling Pathway
The catalytic cycle of the Stille coupling reaction with tetraallyltin proceeds through three key

steps: oxidative addition, transmetalation, and reductive elimination.
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Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide

(Ar-X), forming a Pd(II) intermediate.

Transmetalation: One of the allyl groups from tetraallyltin is transferred to the palladium

center, displacing the halide. This is often the rate-determining step.

Reductive Elimination: The newly formed Ar-Allyl-Pd(II) complex undergoes reductive

elimination to yield the final allylated product (Ar-Allyl) and regenerate the active Pd(0)

catalyst, which re-enters the catalytic cycle.

Reaction Setup

Reaction Execution
Work-up and Purification

Aryl Halide (Ar-X)
Tetraallyltin ((CH2=CHCH2)4Sn)

Combine reactants, catalyst,
and solvent under inert
atmosphere (N2 or Ar)

Pd Catalyst
(e.g., Pd(PPh3)4)

Anhydrous Solvent
(e.g., Toluene, THF, DMF)

Heat the reaction mixture
(e.g., 65-110 °C)

Monitor reaction progress
(TLC, GC-MS)

Cool to room temperature
and quench (optional)

Upon completion Extract with an
organic solvent

Purify by flash
chromatography

Allylated Product
(Ar-Allyl)

Click to download full resolution via product page

Caption: Experimental workflow for a typical Stille coupling using tetraallyltin.

Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Stille coupling of

tetraallyltin with various aryl halides. It is important to note that only one of the four allyl

groups from tetraallyltin is typically transferred per equivalent of aryl halide. Therefore, the
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stoichiometry is often adjusted accordingly, or an excess of the aryl halide is used if aiming for

higher atom economy from the tin reagent.

Table 1: Stille Coupling of Tetraallyltin with Various Aryl Halides

Entry
Aryl
Halide

Catalyst
(mol%)

Ligand
(mol%)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Iodobenz

ene

Pd(PPh₃)

₄ (1)
- Toluene 100 1.5 98

2
Bromobe

nzene

Pd(PPh₃)

₄ (1)
- Toluene 100 2.5 95

3

4-

Bromoac

etopheno

ne

Pd(PPh₃)

₄ (1)
- Toluene 100 1 97

4

4-

Bromobe

nzonitrile

Pd(PPh₃)

₄ (1)
- Toluene 100 1 99

5

1-Bromo-

4-

methoxy

benzene

Pd(PPh₃)

₄ (1)
- Toluene 100 3 85

6

2-

Bromopy

ridine

Pd(PPh₃)

₄ (1)
- Toluene 100 2 92

Data is compiled and adapted from early reports by Migita et al. on allyltin reagents. It is

representative of typical outcomes, though specific yields with tetraallyltin may vary.

Experimental Protocols
General Procedure for the Palladium-Catalyzed
Allylation of Aryl Halides with Tetraallyltin
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This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Aryl halide (1.0 mmol)

Tetraallyltin (0.25-1.0 mmol, depending on the desired stoichiometry)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%)

Anhydrous solvent (e.g., toluene, THF, DMF, 5-10 mL)

Inert gas (Argon or Nitrogen)

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the

palladium catalyst (e.g., 1-5 mol%), and the anhydrous solvent (5-10 mL).

Stir the mixture for a few minutes to ensure dissolution.

Add tetraallyltin (0.25-1.0 mmol) to the reaction mixture via syringe.

Heat the reaction mixture to the desired temperature (typically between 65 °C and 110 °C)

and stir for the required time (monitor by TLC or GC-MS).

Upon completion, cool the reaction to room temperature.

The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.

The filtrate is then concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the pure

allylated product.
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Protocol for Atom-Efficient Stille Coupling with Aryl
Bromides
This protocol is adapted from a procedure for tetraphenyltin and can be applied to tetraallyltin
to maximize the transfer of allyl groups.[4]

Materials:

Aryl bromide (4.0 mmol)

Tetraallyltin (1.0 mmol)

Pd(PPh₃)₄ (0.04 mmol, 1 mol% relative to tetraallyltin)

Sodium acetate (NaOAc) (2.0 mmol)

Polyethylene glycol 400 (PEG-400) (5 mL)

Procedure:

In a round-bottom flask, combine the aryl bromide (4.0 mmol), tetraallyltin (1.0 mmol),

Pd(PPh₃)₄ (0.04 mmol), and sodium acetate (2.0 mmol).[4]

Add PEG-400 (5 mL) to the flask.[4]

Heat the reaction mixture to 100 °C and stir for the required time (typically 1-3 hours, monitor

by TLC or GC-MS).[4]

After cooling to room temperature, extract the product with an organic solvent (e.g., diethyl

ether or hexane). The PEG-400 phase containing the catalyst can be recovered and reused.

[4]

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography.
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Logical Relationships and Mechanistic Overview
The success of the Stille coupling is dependent on the interplay of several factors, including the

choice of catalyst, solvent, and any additives.

ReactantsCatalytic System Reaction Conditions

Aryl Halide (Ar-X)
Reactivity: I > Br > Cl

Allylated Product

Tetraallyltin
(Allyl Transfer Agent)

Pd(0) Catalyst
(e.g., Pd(PPh3)4, Pd2(dba)3)

Phosphine Ligands
(e.g., PPh3, P(t-Bu)3)

(can accelerate reaction)

optional

Solvent
(Toluene, THF, DMF)

Temperature
(65-110 °C)

Additives (optional)
(Cu(I) salts, LiCl)

(can enhance rate)

Click to download full resolution via product page

Caption: Key factors influencing the outcome of the Stille coupling reaction.

Troubleshooting and Safety Considerations
Low Yields: If yields are low, consider increasing the reaction temperature, using a more

active catalyst or ligand, or adding a co-catalyst like CuI, which can accelerate the

transmetalation step.[2] The purity of the tetraallyltin and the dryness of the solvent are also

critical.

Homocoupling: The formation of biaryl or diallyl side products can occur.[1] This can

sometimes be minimized by adjusting the reaction temperature or catalyst concentration.

Toxicity: Organotin compounds, including tetraallyltin, are toxic.[1] All manipulations should

be carried out in a well-ventilated fume hood, and appropriate personal protective equipment

(gloves, safety glasses) must be worn.

Work-up: The removal of tin byproducts can be challenging. Washing the organic phase with

an aqueous solution of potassium fluoride (KF) can help precipitate the tin salts, facilitating
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their removal.[5]

By following these protocols and considering the factors outlined, researchers can effectively

utilize tetraallyltin for the synthesis of a diverse range of allylated compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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